molecular formula C9H11N3O3 B2368713 3-Ethyl-1-(3-nitrophenyl)urea CAS No. 198693-17-3

3-Ethyl-1-(3-nitrophenyl)urea

Cat. No.: B2368713
CAS No.: 198693-17-3
M. Wt: 209.205
InChI Key: MYBAPDHPDMSFRP-UHFFFAOYSA-N
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Description

3-Ethyl-1-(3-nitrophenyl)urea is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3O3/c1-2-10-9(13)11-7-4-3-5-8(6-7)12(14)15/h3-6H,2H2,1H3,(H2,10,11,13) . The compound contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea derivative, and 1 nitro group .

It is stored at room temperature . The predicted melting point is 146.27°C , and the predicted boiling point is approximately 318.9°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3 .

Scientific Research Applications

Clastogenicity and SCE Induction

Research by Thust et al. (1980) revealed that nitrosoureas, which are structurally similar to 3-Ethyl-1-(3-nitrophenyl)urea, are potent inducers of chromosomal aberrations and sister-chromatid exchanges (SCEs) in V79-E cells. These findings are significant in understanding the genotoxic effects of such compounds (Thust, Mendel, Schwarz, & Warzok, 1980).

Synthesis and Biological Activity

Huang Zhi et al. (1995) isolated two natural urea derivatives from resistant Pyricularia oryzae, including compounds structurally related to this compound. These compounds demonstrated interesting biological activities, highlighting the potential of such urea derivatives in biological research (Huang Zhi, Xu Dong, & Wu Hou, 1995).

Propellant Stabilizer Derivatives

Nj Curtis (1988) explored the N-ethylation and methylation of 1,3-diphenylureas (including nitrophenyl variants) to create derivatives used as propellant stabilizers. This research indicates the potential application of this compound in the development of propellant stabilizers (Nj Curtis, 1988).

Lossen Rearrangement in Synthesis

Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for Lossen rearrangement, leading to the synthesis of ureas. This method, applicable to compounds like this compound, offers a pathway for synthesizing various ureas without racemization (Thalluri, Manne, Dev, & Mandal, 2014).

Safety and Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-ethyl-3-(3-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-2-10-9(13)11-7-4-3-5-8(6-7)12(14)15/h3-6H,2H2,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBAPDHPDMSFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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